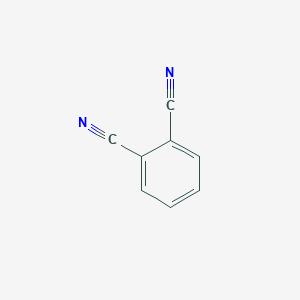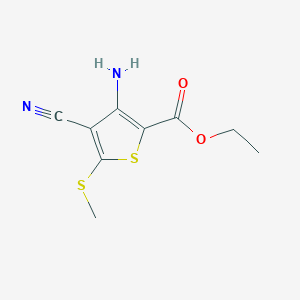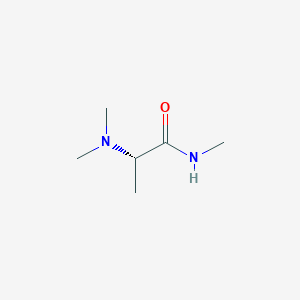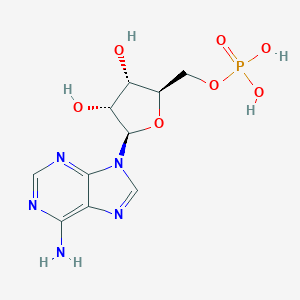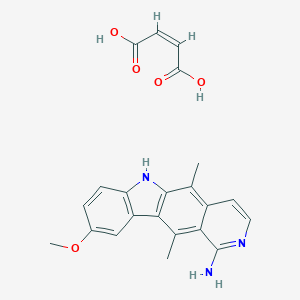
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound, also known as DMCM, is a synthetic derivative of carbazole and has been studied extensively for its pharmacological properties. In
Aplicaciones Científicas De Investigación
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied for its potential therapeutic applications in the treatment of anxiety and epilepsy. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have anticonvulsant and anxiolytic properties. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been studied for its potential use in the treatment of alcohol withdrawal syndrome.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is not fully understood. However, it is believed that 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the receptor, leading to its anticonvulsant and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have a range of biochemical and physiological effects. In preclinical studies, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to increase GABAergic neurotransmission, resulting in its anxiolytic and anticonvulsant effects. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have sedative effects and can impair cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments. It is a well-characterized compound that is readily available. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been extensively studied, and its pharmacological properties are well understood. However, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has some limitations for lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate can have sedative effects, which can make it difficult to interpret behavioral experiments.
Direcciones Futuras
There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate. One area of research is the development of more potent and selective GABA-A receptor modulators. Additionally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential therapeutic applications in the treatment of alcohol withdrawal syndrome, and further research in this area is warranted. Finally, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has been shown to have potential as an anticonvulsant, and further studies are needed to explore its efficacy in this area.
Conclusion
In conclusion, 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its pharmacological properties, and its mechanism of action is believed to be through positive allosteric modulation of the GABA-A receptor. 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate, including the development of more potent and selective GABA-A receptor modulators and further exploration of its potential therapeutic applications.
Métodos De Síntesis
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate is synthesized through a multistep process that involves the reaction of carbazole with various reagents. One of the most common methods of synthesizing 5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate involves the reaction of carbazole with 2,3-dimethyl-2-butene-1-al and subsequent reduction with lithium aluminum hydride. Other methods involve the reaction of carbazole with various substituted aldehydes followed by reduction with sodium borohydride.
Propiedades
Número CAS |
115464-61-4 |
|---|---|
Nombre del producto |
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Fórmula molecular |
C18H17N3O.C4H4O4 |
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-amine |
InChI |
InChI=1S/C18H17N3O.C4H4O4/c1-9-12-6-7-20-18(19)16(12)10(2)15-13-8-11(22-3)4-5-14(13)21-17(9)15;5-3(6)1-2-4(7)8/h4-8,21H,1-3H3,(H2,19,20);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
CGZNCZIWZURJOQ-BTJKTKAUSA-N |
SMILES isomérico |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)N.C(=CC(=O)O)C(=O)O |
Sinónimos |
5,11-Dimethyl-9-methoxy-6H-pyrido(4,3-b)carbazol-1-amine maleate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



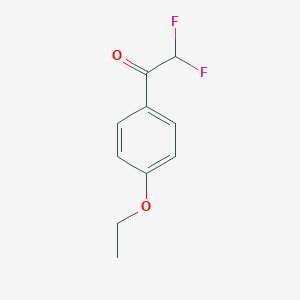
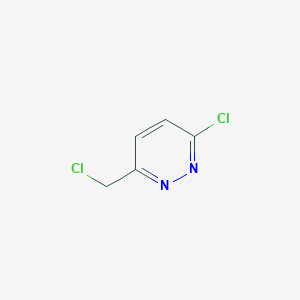
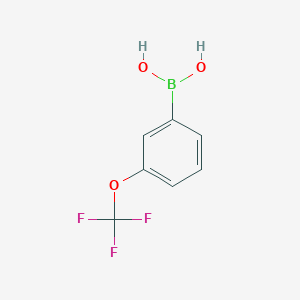
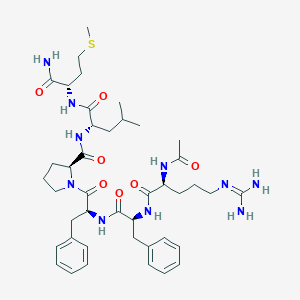
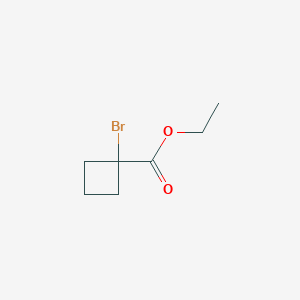
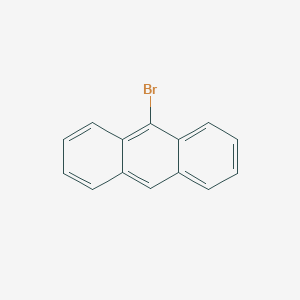
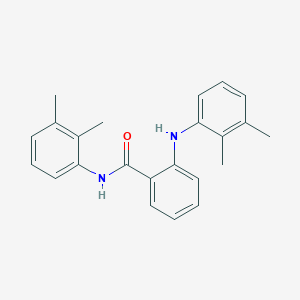
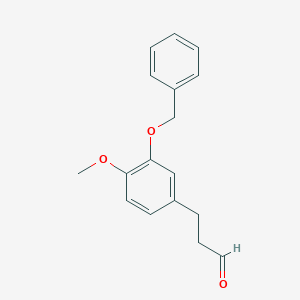
![Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate](/img/structure/B49049.png)
![5-amino-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B49050.png)
